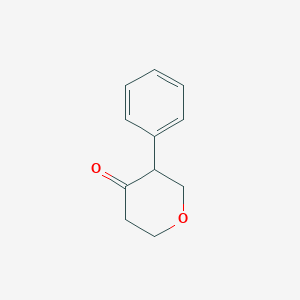

3-Phenyldihydro-2H-pyran-4(3H)-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Crystallographic Analysis

The compound is a derivative of 3,4-dihydro-2H-pyran-4-one, and its crystal structure exhibits interactions that link molecules into chains, contributing to our understanding of molecular interactions and crystalline structures (Sharmila, Sundar, Sakthivel, & Venkatesan, 2016).

Corrosion Inhibition

Pyran-2-one derivatives have been evaluated for their performance as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficacy reaches up to 90%, demonstrating their potential in protecting metals against corrosion (El Hattak et al., 2021).

Structural Chemistry

The compound's derivatives exhibit varied molecular structures, such as envelope and planar conformations. This contributes to our understanding of molecular geometry and its implications in various chemical processes (Yu et al., 2010).

Synthetic Chemistry

Its derivatives have been synthesized using environmentally friendly methods, highlighting the potential for sustainable chemical synthesis processes (Wang, Zou, Zhao, & Shi, 2011).

Redox Properties

Studies on compounds containing the 2H-pyran-4-one structure have explored their redox properties, contributing to the field of electrochemistry and the development of new redox-active materials (Dicks et al., 2015).

Photochromic and Redox Properties

2H-pyran derivatives have been investigated for their photochromic and redox properties, which is crucial for developing new materials for optical applications (Huang, Kuo, Lin, & Yang, 2007).

Pyrolysis Kinetics

The compound's derivatives have been studied for their pyrolysis kinetics, contributing to our understanding of thermal decomposition processes, crucial in materials science and chemical engineering (Álvarez-Aular et al., 2018).

Photochromism in Solid State

Research on photochromic compounds related to 2H-pyran has implications for the development of materials with light-responsive properties (Tan, Fu, Han, Pang, & Meng, 2005).

Spectroscopic and Structural Investigations

The structural and spectroscopic analysis of 2H-pyran derivatives aids in the design and synthesis of biologically relevant motifs for potential pharmaceutical applications (Kumar et al., 2020).

Propiedades

IUPAC Name |

3-phenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJKNSUIDXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyldihydro-2H-pyran-4(3H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)